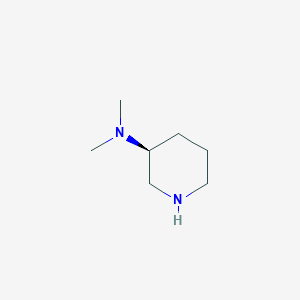

(S)-N,N-Dimethylpiperidin-3-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S)-N,N-dimethylpiperidin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7-4-3-5-8-6-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMGVIZJUIPNHLI-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@H]1CCCNC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of S N,n Dimethylpiperidin 3 Amine

The fundamental physical and chemical characteristics of (S)-N,N-Dimethylpiperidin-3-amine are summarized in the following table.

| Property | Value |

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol |

| CAS Number | 50534-49-1 |

| Boiling Point | 58 °C at 7 mmHg sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| Topological Polar Surface Area (TPSA) | 15.27 Ų ambeed.com |

Chemical Reactivity and Transformations of S N,n Dimethylpiperidin 3 Amine

Reactions at the Amine Functionality

The differing nature of the two amine groups—one secondary and one tertiary—governs their reactivity towards various electrophilic reagents. Generally, the secondary amine within the piperidine (B6355638) ring is more sterically accessible and possesses a lone pair of electrons readily available for nucleophilic attack, while the exocyclic tertiary amine's reactivity can be influenced by steric hindrance.

The alkylation of (S)-N,N-Dimethylpiperidin-3-amine primarily occurs at the secondary amine of the piperidine ring due to its greater nucleophilicity and lower steric hindrance compared to the tertiary dimethylamino group. This reaction with an alkyl halide (R-X) initially yields a tertiary amine derivative.

The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism. The nitrogen atom of the secondary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming a new carbon-nitrogen bond. This initial alkylation can be followed by a second alkylation, especially with an excess of the alkylating agent, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com This subsequent reaction can occur at either the newly formed tertiary amine on the ring or the original exocyclic tertiary amine. "Exhaustive methylation," for instance, using an excess of methyl iodide, would lead to the formation of a quaternary ammonium salt. masterorganicchemistry.com

Controlling the reaction to achieve selective mono-alkylation at the secondary amine is a common objective in organic synthesis. acs.org This can often be managed by the slow addition of the alkylating agent to an excess of the amine or by using specific bases and reaction conditions. researchgate.net The formation of tertiary amines from secondary amines through alkylation is generally a more controlled process than the alkylation of primary amines, which often results in mixtures of products. masterorganicchemistry.com

Table 1: N-Alkylation Reactions

| Reactant | Alkylating Agent | Product Type |

|---|---|---|

| This compound | Methyl Iodide (CH₃I) | Tertiary Amine / Quaternary Ammonium Salt |

| This compound | Ethyl Bromide (CH₃CH₂Br) | Tertiary Amine / Quaternary Ammonium Salt |

| This compound | Benzyl Chloride (C₆H₅CH₂Cl) | Tertiary Amine / Quaternary Ammonium Salt |

Acylation to Amide Derivatives

Acylation reactions, such as those with acyl chlorides or acid anhydrides, occur chemoselectively at the secondary amine of the piperidine ring. The tertiary dimethylamino group lacks the necessary hydrogen atom for the formation of a stable amide, making the secondary amine the exclusive site of reaction. libretexts.org This reaction is a form of nucleophilic acyl substitution.

The process involves the nucleophilic attack of the secondary amine's nitrogen on the carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), resulting in the formation of an N-acylated piperidine derivative, which is a tertiary amide. These reactions are typically efficient and high-yielding, often carried out in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. libretexts.org The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which prevents further acylation. libretexts.org

Table 2: N-Acylation Reactions

| Reactant | Acylating Agent | Product Type |

|---|---|---|

| This compound | Acetyl Chloride (CH₃COCl) | Tertiary Amide |

| This compound | Benzoyl Chloride (C₆H₅COCl) | Tertiary Amide |

| This compound | Acetic Anhydride ((CH₃CO)₂O) | Tertiary Amide |

Oxidation to N-Oxides

The oxidation of this compound can lead to the formation of an N-oxide. This transformation specifically targets the tertiary dimethylamino group. Tertiary amines are readily oxidized to their corresponding N-oxides by various oxidizing agents, including hydrogen peroxide (H₂O₂), peroxy acids like m-chloroperoxybenzoic acid (mCPBA), and Caro's acid. nih.gov

In a molecule with multiple amine sites, achieving selective oxidation can be challenging. However, the tertiary dimethylamino group is generally more susceptible to oxidation than the secondary amine within the piperidine ring. For molecules containing multiple tertiary amines, selective oxidation can sometimes be achieved by exploiting differences in basicity. A strategy involving the in situ protonation of the more basic amine with a Brønsted acid can protect it from the oxidant, allowing the less basic amine to be selectively oxidized. nih.gov In the case of this compound, the exocyclic tertiary amine would be converted to an N,N-dimethylhydroxylamine moiety attached to the piperidine ring.

Table 3: Oxidation to N-Oxide

| Reactant | Oxidizing Agent | Major Product |

|---|---|---|

| This compound | Hydrogen Peroxide (H₂O₂) | (S)-1-(Piperidin-3-yl)-N,N-dimethylmethanamine oxide |

| This compound | m-CPBA | (S)-1-(Piperidin-3-yl)-N,N-dimethylmethanamine oxide |

Salt Formation for Synthetic Manipulations and Purification

As a basic compound containing two amine functionalities, this compound readily reacts with both inorganic and organic acids to form ammonium salts. byjus.com This property is widely exploited for the purification, isolation, and handling of the amine. beilstein-journals.org The conversion to a salt often results in a stable, crystalline solid that is easily separated from non-basic impurities. beilstein-journals.orgnih.gov

For chiral amines, salt formation with a chiral acid, such as tartaric acid, is a classical resolution technique to separate enantiomers. researchgate.netwikipedia.org The resulting diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Furthermore, forming salts like hydrochlorides or acetates can improve the stability and handling characteristics of the parent amine, as seen with related piperidine derivatives. nih.gov The amine can be regenerated from its salt by treatment with a strong base. byjus.com

Table 4: Salt Formation Reactions

| Reactant | Acid | Resulting Salt |

|---|---|---|

| This compound | Hydrochloric Acid (HCl) | Dihydrochloride salt |

| This compound | Sulfuric Acid (H₂SO₄) | Sulfate salt |

| This compound | Acetic Acid (CH₃COOH) | Acetate salt |

| This compound | (+)-Tartaric Acid | Diastereomeric tartrate salts |

Modifications of the Piperidine Ring

The piperidine ring in this compound is a saturated heterocyclic system. As such, it is generally stable and resistant to reduction under standard catalytic hydrogenation conditions that are typically used to reduce unsaturated or aromatic systems. nih.gov The synthesis of piperidines, for instance, is commonly achieved through the hydrogenation (reduction) of the corresponding aromatic pyridine precursors over catalysts like molybdenum disulfide or via a Birch reduction. wikipedia.org

The stability of the piperidine ring means that reduction reactions are not a common transformation for this moiety. researchgate.net While extremely harsh conditions could potentially lead to C-N bond cleavage or ring-opening, such reactions are not synthetically useful or widely reported for modifying the piperidine core. Therefore, under typical laboratory conditions for reduction, the piperidine ring remains intact, allowing for selective transformations at other functional groups within the molecule.

Substitution and Functionalization of Ring Carbons

Direct functionalization of the C-H bonds on the piperidine ring is a significant area of research, though it is met with considerable challenges. The reactivity of the ring carbons is influenced by the electronic effects of the nitrogen atom and any substituents present.

Research into the functionalization of piperidine derivatives indicates that direct C-H activation at the C3 position is particularly difficult. The inductively electron-withdrawing nature of the ring nitrogen deactivates the adjacent C2 and C3 positions towards certain types of reactions, such as carbene C-H insertions. nih.gov Consequently, chemists often turn to indirect methods to achieve substitution at the C3 position. One such strategy involves the asymmetric cyclopropanation of a corresponding N-protected tetrahydropyridine (B1245486) intermediate, followed by a regio- and stereoselective reductive opening of the cyclopropane (B1198618) ring to install the desired functionality at C3. nih.gov

In contrast, functionalization at the C2 and C4 positions of the piperidine ring has been more readily achieved. Studies using rhodium-catalyzed C-H insertions have shown that the site of functionalization can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov For instance, N-Boc-piperidine can be functionalized at the C2 position using specific rhodium catalysts. nih.gov Similarly, photoredox catalysis has enabled the α-amino C–H arylation of piperidine derivatives, leading to functionalization at the C2 position with high diastereoselectivity. nih.gov

Table 1: Examples of Site-Selective Functionalization of Piperidine Derivatives Note: The following data represents functionalization on related N-protected piperidine scaffolds, illustrating the general principles of ring carbon reactivity.

| Catalyst / Method | Protecting Group | Position Functionalized | Reaction Type | Diastereomeric Ratio (d.r.) | Reference |

| Rh₂(R-TCPTAD)₄ | N-Boc | C2 | C-H Insertion | Variable | nih.gov |

| Rh₂(R-TPPTTL)₄ | N-Bs | C2 | C-H Insertion | >30:1 | nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 | C-H Insertion | N/A | nih.gov |

| Ir(ppy)₃ / Photoredox | N-Aryl | C2 | C-H Arylation | up to 87:13 | nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the basic structure of (S)-N,N-Dimethylpiperidin-3-amine. The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. rsc.org

In a typical analysis, the chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each nucleus. For instance, protons attached to carbons adjacent to nitrogen atoms will appear at a different chemical shift than those on the methyl groups. Similarly, the carbon atoms of the piperidine (B6355638) ring and the dimethylamino group will have characteristic chemical shifts in the ¹³C NMR spectrum. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Piperidine Amine Derivative

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| N-CH₃ | 2.93 (s, 6H) | 40.73 |

| Piperidine Ring CH | 7.22 - 6.43 (m) | 150.66, 138.71, 128.91, 117.72, 113.52, 109.97 |

| Piperidine Ring CH₂ | Not specified | 51.31, 39.18, 27.81, 22.47 |

Note: Data is for a related N,N,3-trimethylaniline and serves as an illustrative example. Actual chemical shifts for this compound may vary. Data sourced from a study on the methylation of aromatic amines. rsc.org

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and elucidating the connectivity between atoms. epfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. youtube.com Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity of the piperidine ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon atoms to which they are directly attached. youtube.com This allows for the direct assignment of carbon signals based on the already assigned proton signals. Edited HSQC can further distinguish between CH, CH₂, and CH₃ groups based on the phase of the cross-peaks. epfl.ch

DEPT-135 (Distortionless Enhancement by Polarization Transfer): The DEPT-135 experiment is a powerful tool for differentiating between carbon types. rsc.orgrsc.org In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (those with no attached protons) are not observed in a DEPT-135 spectrum. researchgate.net

Table 2: Application of 2D NMR Techniques for Structural Elucidation

| Technique | Information Gained | Application to this compound |

| COSY | ¹H-¹H spin-spin coupling correlations. u-tokyo.ac.jp | Establishes the sequence of protons around the piperidine ring. |

| HSQC | One-bond ¹H-¹³C correlations. epfl.ch | Links each proton to its directly attached carbon atom. |

| DEPT-135 | Differentiates between CH, CH₂, and CH₃ groups. rsc.org | Confirms the number of each type of carbon in the piperidine ring and methyl groups. |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. orgchemboulder.com

For this compound, a tertiary amine, the FT-IR spectrum is characterized by the absence of N-H stretching vibrations, which are typically observed between 3300 and 3500 cm⁻¹ for primary and secondary amines. libretexts.orgdocbrown.info Key absorptions that are expected include:

C-H Stretching: Aliphatic C-H stretching vibrations from the piperidine ring and methyl groups are expected in the region of 2800-3000 cm⁻¹. docbrown.info

C-N Stretching: The C-N stretching vibration for aliphatic amines is typically observed in the 1020-1250 cm⁻¹ range. orgchemboulder.com

The absence of other characteristic bands, such as a strong C=O stretch (around 1700 cm⁻¹), confirms the purity of the compound and the absence of carbonyl-containing impurities. libretexts.org

Single-Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its absolute configuration and preferred conformation in the solid state. researchgate.netuchicago.edu

For a chiral molecule like this compound, this technique can unambiguously establish the (S) configuration at the C3 stereocenter. The analysis provides precise bond lengths, bond angles, and torsion angles, revealing the chair conformation of the piperidine ring and the orientation of the dimethylamino group. This level of structural detail is crucial for understanding the molecule's stereochemical properties. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. rsc.org The technique measures the mass-to-charge ratio (m/z) of the molecular ion, which can be used to confirm the molecular formula.

In addition to the molecular ion, mass spectrometry also reveals a characteristic fragmentation pattern. The fragmentation of this compound under electron ionization would likely involve the loss of a methyl group or cleavage of the piperidine ring, providing further structural confirmation.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of many-body systems. nih.gov For piperidine (B6355638) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to model a range of molecular characteristics accurately. rsc.orgnih.govmdpi.com

The first step in most computational studies is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. For (S)-N,N-Dimethylpiperidin-3-amine, the piperidine ring typically adopts a chair conformation, which is the most stable arrangement for six-membered saturated heterocycles. nih.gov

The orientation of the N,N-dimethylamino group at the C3 position can be either axial or equatorial. Quantum chemical calculations are used to determine the energy difference between these two conformers. The equatorial conformer is generally more stable due to reduced steric hindrance. Conformational analysis provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's shape and steric profile. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for a Piperidine Derivative (Chair Conformation) Calculated via DFT This table presents typical data obtained from DFT calculations for a related piperidine derivative to illustrate the outputs of geometry optimization.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N | 1.46 | ||

| C-C (ring) | 1.54 | ||

| C-H | 1.09 | ||

| C-N-C | 112.0 | ||

| N-C-C | 110.5 | ||

| C-C-C | 111.0 | ||

| C-N-C-C | |||

| N-C-C-C | |||

| C-C-C-C |

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. orientjchem.orgnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

These descriptors help quantify the molecule's reactivity profile. For this compound, the nitrogen atoms, with their lone pairs of electrons, are expected to be the primary contributors to the HOMO, making them sites for electrophilic attack.

Table 2: Example of Calculated FMO Energies and Global Reactivity Descriptors for a Piperidine Derivative This table illustrates the type of data generated from a HOMO-LUMO analysis.

| Parameter | Value (eV) |

| EHOMO | -6.2 |

| ELUMO | 0.5 |

| Energy Gap (ΔE) | 6.7 |

| Ionization Potential (I) | 6.2 |

| Electron Affinity (A) | -0.5 |

| Electronegativity (χ) | 2.85 |

| Chemical Hardness (η) | 3.35 |

| Chemical Softness (S) | 0.15 |

| Electrophilicity Index (ω) | 1.21 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. libretexts.orgopenmopac.net It is plotted on the molecule's electron density surface and uses a color scale to indicate electrostatic potential values. researchgate.net

Red/Yellow Regions: Indicate negative potential (electron-rich areas), which are susceptible to electrophilic attack. For this compound, these regions would be concentrated around the nitrogen atoms due to their lone pairs. nih.gov

Blue Regions: Indicate positive potential (electron-poor areas), which are favorable for nucleophilic attack. These are typically found around hydrogen atoms, particularly the one attached to the secondary amine in the piperidine ring. nih.gov

Green Regions: Represent neutral or zero potential areas. nih.gov

The MEP map provides a clear and intuitive guide to the reactive sites of the molecule. nih.govnih.gov

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule, providing insights into intramolecular charge transfer, hyperconjugation, and delocalization effects that contribute to molecular stability. nih.govresearchgate.net The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

For a piperidine derivative, significant interactions often involve the delocalization of the nitrogen lone pair electrons (LP) into adjacent anti-bonding orbitals (σ*). These hyperconjugative interactions stabilize the molecule. The magnitude of the E(2) value is proportional to the strength of the interaction.

Table 3: Illustrative NBO Analysis Results Showing Key Donor-Acceptor Interactions in a Piperidine Derivative This table provides an example of stabilization energies calculated via NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N1) | σ* (C2-C3) | 2.85 | Hyperconjugation |

| LP (N1) | σ* (C6-H) | 1.98 | Hyperconjugation |

| C2-C3 | σ* (N1-C6) | 1.50 | Hyperconjugation |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of the conformational landscape, flexibility, and interactions with solvent molecules. mdpi.com For this compound, an MD simulation could reveal the frequency and energy barriers of ring-flipping in the piperidine core and the rotational dynamics of the dimethylamino substituent. researchgate.net

Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in the crystalline state. nih.govnih.gov The surface is generated around a molecule in a crystal, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a 2D "fingerprint plot." epa.govresearchgate.net

This analysis breaks down the crystal packing into contributions from different types of intermolecular contacts, such as H···H, C···H, and N···H. The percentage contribution of each contact type to the total Hirshfeld surface area indicates its significance in stabilizing the crystal lattice. epa.gov For a molecule like this compound, which can form hydrogen bonds via its secondary amine proton, Hirshfeld analysis would be instrumental in understanding its solid-state packing and hydrogen bonding network. researchgate.net

Applications in Advanced Organic Synthesis and Methodology Development

(S)-N,N-Dimethylpiperidin-3-amine as a Chiral Building Block

Chiral piperidine (B6355638) scaffolds are integral components of numerous active pharmaceuticals, and their incorporation can significantly influence the biological and physical properties of a molecule. researchgate.net The 3-amino piperidine structure, in particular, is a key feature in several approved drugs, highlighting its importance in medicinal chemistry. niscpr.res.in

The synthesis of complex molecular frameworks often relies on the use of enantiomerically pure building blocks to construct stereochemically defined targets. The 3-substituted chiral piperidine moiety is a privileged scaffold found in many bioactive compounds. researchgate.netresearchgate.net Its presence can enhance biological activity and selectivity, modulate physicochemical properties, and improve pharmacokinetic profiles. researchgate.net

For instance, in the development of MEK1/2 inhibitors for cancer therapy, the introduction of a fluorine atom at the 3-position of a piperidine ring led to the creation of a chiral center. This modification resulted in an eightfold increase in potency and improved aqueous solubility, demonstrating the profound impact of installing chirality at this specific position. researchgate.net Furthermore, the core structure of 3-amino piperidine is a constituent of various pharmaceutical compounds, including the antidiabetic drug Alogliptin and the Janus kinase (JAK) inhibitor Tofacitinib. niscpr.res.in

Table 1: Examples of Pharmaceutical Drugs Featuring a Chiral Piperidine Scaffold This table is for illustrative purposes and may not directly involve this compound in their synthesis.

| Drug Name | Therapeutic Area | Relevance of Chiral Piperidine |

| Paroxetine | Antidepressant | Contains a trans-3,4-disubstituted piperidine core essential for its activity. researchgate.net |

| Alogliptin | Anti-diabetic | Features a 3-aminopiperidine moiety as a key structural element. niscpr.res.in |

| Tofacitinib | Rheumatoid Arthritis | Incorporates a substituted 3-aminopiperidine scaffold. niscpr.res.in |

| Niraparib | Anti-cancer | A drug candidate featuring a chiral piperidine moiety. organic-chemistry.org |

Development of Stereoselective Synthetic Methodologies

The increasing demand for enantiopure piperidine derivatives has spurred the creation of novel and efficient stereoselective synthetic methods. These methodologies are crucial for accessing compounds like this compound and its analogues.

One prominent strategy is the rhodium-catalyzed asymmetric reductive Heck reaction. This method utilizes arylboronic acids and a pyridine (B92270) precursor to generate 3-substituted tetrahydropyridines in high yield and with excellent enantioselectivity. organic-chemistry.org A subsequent reduction step provides access to a diverse range of enantioenriched 3-substituted piperidines. organic-chemistry.org

Table 2: Overview of Synthetic Methodologies for Chiral 3-Substituted Piperidines

| Methodology | Key Steps | Starting Materials | Key Advantages |

| Rh-Catalyzed Asymmetric Reductive Heck Reaction | Asymmetric reductive Heck reaction followed by reduction. organic-chemistry.org | Arylboronic acids, Phenyl pyridine-1(2H)-carboxylate. organic-chemistry.org | High yield, excellent enantioselectivity, wide functional group tolerance. organic-chemistry.org |

| Synthesis from L-Glutamic Acid | Esterification, Boc-protection, NaBH₄ reduction, tosylation, cyclization. niscpr.res.in | L-Glutamic acid. niscpr.res.in | Utilizes a readily available chiral pool starting material, mild conditions. niscpr.res.in |

| Diastereoselective Synthesis | Hydrogenation, reduction, and hydrolysis of a dihydropyridine (B1217469) intermediate. researchgate.net | 4-Aryl-1,4-dihydropyridine-3-carboxylic acid methyl ester. researchgate.net | Diastereoselective construction of trans-3,4-disubstituted piperidines. researchgate.net |

Role as a Chiral Ligand or Organocatalyst in Asymmetric Catalysis

The amine functionality and inherent chirality of this compound make it an attractive scaffold for the development of chiral ligands for metal-catalyzed reactions or as a standalone organocatalyst.

The effective design of a chiral ligand is paramount for achieving high levels of stereocontrol in asymmetric catalysis. A key principle is the creation of a rigid and well-defined chiral environment around the metal center. nih.gov This is often accomplished by incorporating the chiral unit into a larger, conformationally restricted backbone, such as a spirobiindane framework, which can lead to superior reactivity and selectivity. nih.gov

Control over the ligand's coordinating conformation is a critical concept in ligand design. nih.gov For chelating diphosphine ligands, for example, the bite angle and the steric properties of the substituents on the phosphorus atoms are crucial parameters that are fine-tuned to optimize catalytic performance. nih.gov In the context of organocatalysis, rigidifying the chiral amine's conformation is thought to allow for a more efficient transfer of chirality during the catalytic cycle. nih.gov This can be achieved through intramolecular interactions, such as hydrogen bonding, which can lock the catalyst into a single, highly active conformation. nih.gov

Chiral ligands and organocatalysts derived from amine backbones have demonstrated remarkable performance in a variety of enantioselective transformations. While direct applications of this compound as a ligand are not extensively documented in the provided sources, the performance of analogous systems highlights its potential.

For instance, C₂-symmetric diphosphine ligands, a class of molecules for which a piperidine backbone could serve as a chiral scaffold, are highly effective. Si-centered spirodiphosphine (Si-SDP) ligands used in the rhodium-catalyzed hydrosilylation/cyclization of 1,6-enynes afford chiral pyrrolidines with high yields (up to 96%) and enantioselectivity (up to 92% ee). nih.gov

In the realm of organocatalysis, cinchona alkaloid-based bifunctional urea (B33335) catalysts have been successfully employed in the enantioselective Michael addition of malononitrile (B47326) to 2-enoylpyridines, achieving excellent yields and enantiomeric excesses up to 97%. researchgate.net These examples showcase the high levels of stereocontrol that can be attained with well-designed chiral amine-based catalysts.

Table 3: Performance of Chiral Catalysts in Enantioselective Reactions

| Reaction Type | Catalyst/Ligand Type | Substrates | Product Type | Yield | Enantiomeric Excess (ee) |

| Hydrosilylation/Cyclization | Rh-complex with Si-centered spirodiphosphine (Si-SDP) ligand. nih.gov | 1,6-enynes. nih.gov | Chiral Pyrrolidines. nih.gov | up to 96%. nih.gov | up to 92%. nih.gov |

| Michael Addition | Cinchona alkaloid-based bifunctional urea catalyst. researchgate.net | Malononitrile, 2-enoylpyridines. researchgate.net | Functionalized Pyridines. researchgate.net | Excellent. researchgate.net | up to 97%. researchgate.net |

| Photocatalytic Amine Addition | Chiral Amine Transfer (CAT) reagent with Iridium photocatalyst. nih.gov | Ketones, Olefins. nih.gov | α-Tertiary Amines. nih.gov | N/A | up to 98%. nih.gov |

Contribution to Natural Product Synthesis and Analogue Development

The piperidine ring is a common structural motif in a vast array of natural products, particularly alkaloids. The 3-hydroxypiperidine (B146073) moiety, a close structural relative of 3-aminopiperidine, is considered a privileged scaffold found in many bioactive natural compounds. researchgate.net The development of synthetic methodologies for chiral piperidines, as discussed previously, is therefore instrumental in enabling the total synthesis of these complex molecules and their analogues for structure-activity relationship studies. researchgate.net

A versatile synthetic approach to chiral nonracemic 3-piperidinols, for example, has facilitated the asymmetric syntheses of the neurokinin substance P receptor antagonist L-733,061 and the natural product (-)-deoxocassine. researchgate.net This demonstrates how the availability of robust methods to create chiral piperidine building blocks directly contributes to the synthesis of medicinally relevant compounds. researchgate.net Similarly, the synthesis of the natural alkaloid leonurine (B1674737) has been achieved through various routes, including a five-step chemical synthesis, underscoring the importance of synthetic chemistry in providing access to valuable natural products that may be difficult to isolate from their natural sources. frontiersin.org

Incorporation into Piperidine Alkaloid Scaffolds

The piperidine ring is a fundamental structural motif found in a vast array of natural products, including numerous alkaloids with significant biological activities. The synthesis of these complex molecules often relies on the strategic incorporation of pre-functionalized piperidine building blocks. This compound serves as an important chiral precursor in the construction of such intricate alkaloid scaffolds.

Chemists can utilize the existing stereochemistry of this compound to control the three-dimensional arrangement of atoms in the target alkaloid. The dimethylamino group can be a key handle for further chemical transformations, allowing for the introduction of additional functional groups or the formation of new rings. Methodologies such as reductive amination and transition metal-catalyzed cross-coupling reactions are often employed to integrate this chiral amine into larger, more complex molecular frameworks.

Synthesis of Bioactive Piperidine Derivatives

Beyond its use in the total synthesis of natural products, this compound is instrumental in the preparation of novel bioactive piperidine derivatives. mdpi.com The piperidine moiety is a common feature in many approved drugs and drug candidates, and the ability to synthesize a wide variety of substituted piperidines is of great interest to medicinal chemists. mdpi.com

The development of novel synthetic methods is crucial for accessing these derivatives. For instance, multi-step synthetic routes starting from readily available materials like L-glutamic acid can lead to enantiomerically pure 3-amino piperidine derivatives. researchgate.net These routes may involve key steps such as esterification, reduction, and the reaction of a ditosylate with various amines to introduce diversity. researchgate.net The synthesis of piperidines through the hydrogenation and reduction of pyridine precursors is another common and effective approach. nih.gov

The inherent chirality of this compound is a significant advantage in the synthesis of enantiomerically pure compounds, which is often a requirement for optimal pharmacological activity and reduced side effects. The dimethylamino group can also influence the pharmacokinetic and pharmacodynamic properties of the final molecule.

For example, a related compound, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, is a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor used to treat autoimmune diseases. chemicalbook.com This highlights the industrial relevance of chiral amino-piperidines in the pharmaceutical sector. The synthesis of such intermediates often involves multiple steps, including the use of catalysts like titanium tetrachloride and subsequent purification to achieve high purity. chemicalbook.com

The versatility of the piperidine scaffold allows for the creation of diverse libraries of compounds for biological screening. nih.gov By modifying the substituents on the piperidine ring and the nitrogen atom, chemists can fine-tune the biological activity of the resulting molecules. nih.gov This approach has been successful in identifying potent ligands for various biological targets.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly prioritizing environmentally friendly and economically viable processes. unibo.it Research into the synthesis of (S)-N,N-Dimethylpiperidin-3-amine is reflecting this trend, with a significant push towards greener and more efficient methodologies that minimize waste and utilize renewable resources. nih.govresearchgate.net

One promising approach involves the use of multi-enzyme cascades, which can streamline multi-step syntheses into a single pot, thereby reducing the need for intermediate purification and minimizing solvent usage. rsc.orgresearchgate.netrsc.orgnih.gov For instance, the combination of galactose oxidase and imine reductase variants has been successfully employed to produce enantiopure N-Cbz-protected L-3-aminopiperidine from amino alcohols derived from biorenewable sources like L-ornithine. rsc.orgrsc.orgnih.gov This strategy not only offers a greener pathway but also ensures high enantiopurity by preventing the racemization of labile intermediates. rsc.orgrsc.orgnih.gov

Another key area of development is the application of "green chemistry" principles to the synthesis of piperidone and piperidine (B6355638) derivatives. nih.govresearchgate.net This includes the use of less toxic reagents and solvents. For example, replacing hazardous reagents with more benign alternatives is a critical aspect of making the synthesis of piperidine-based compounds more sustainable. rsc.org The development of chemo-enzymatic approaches, which combine the selectivity of biocatalysts with the efficiency of chemical reactions, also presents a powerful strategy for the sustainable synthesis of chiral piperidines. nih.gov

The following table summarizes emerging sustainable synthetic strategies relevant to the production of this compound and related chiral piperidines.

| Synthetic Strategy | Key Features | Potential Advantages for this compound Synthesis |

| Multi-Enzyme Cascades | One-pot, multi-step reactions using a combination of enzymes. | Reduced waste, high enantiopurity, use of renewable feedstocks. rsc.orgresearchgate.netrsc.orgnih.gov |

| Chemo-Enzymatic Dearomatization | Combination of chemical synthesis and biocatalysis to asymmetrically dearomatize pyridine (B92270) precursors. | Access to a wide range of substituted chiral piperidines with high stereochemical control. nih.gov |

| Green Chemistry Principles | Use of non-toxic solvents and reagents, atom economy. | Reduced environmental impact and increased safety. nih.govresearchgate.netrsc.org |

Exploration of Novel Catalytic Systems for Enantioselective Synthesis

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Consequently, a major thrust of current research is the discovery and development of novel catalytic systems that can deliver high enantioselectivity and yield. nih.govacs.org

Biocatalysis, particularly the use of engineered enzymes, has emerged as a powerful tool for the synthesis of chiral amines. nih.govwiley.com ω-Transaminases (TAs) have shown considerable promise for the asymmetric synthesis of 3-aminopiperidine derivatives. beilstein-journals.org These enzymes can catalyze the amination of a prochiral ketone precursor with high enantiomeric excess. beilstein-journals.org The immobilization of these enzymes further enhances their industrial applicability by improving stability and enabling reuse. nih.govbeilstein-journals.org The development of enzyme variants through directed evolution and rational design is expanding the substrate scope and catalytic efficiency for the synthesis of complex chiral amines. nih.gov

In addition to biocatalysts, transition metal-catalyzed asymmetric hydrogenation represents a highly efficient and atom-economical strategy for producing enantiomerically enriched piperidines. nih.govacs.orgacs.org The development of novel chiral ligands for metals like iridium and rhodium is a key focus. acs.orgsnnu.edu.cnacs.orgdp.tech These catalytic systems can achieve high levels of enantioselectivity in the hydrogenation of pyridine derivatives, providing a direct route to chiral piperidine cores. acs.orgsnnu.edu.cn

The table below highlights some of the novel catalytic systems being explored for the enantioselective synthesis of chiral piperidines.

| Catalytic System | Catalyst Type | Key Advantages | Relevant Precursors for this compound |

| Immobilized ω-Transaminases | Biocatalyst (Enzyme) | High enantioselectivity, sustainable, reusable. nih.govbeilstein-journals.org | Prochiral piperidone derivatives. |

| Engineered Amine Dehydrogenases | Biocatalyst (Enzyme) | High efficiency and selectivity, potential for use in enzymatic cascades. rsc.orgresearchgate.netnih.gov | Piperidone precursors. |

| Transition Metal Complexes with Chiral Ligands | Homogeneous Catalyst (e.g., Ir, Rh) | High enantioselectivity, broad substrate scope, high atom economy. nih.govacs.orgacs.orgsnnu.edu.cn | Substituted pyridinium (B92312) salts or other unsaturated precursors. |

Advanced Computational Modeling for Reaction Prediction and Design

The integration of computational chemistry with synthetic organic chemistry is revolutionizing the way new reactions are developed and optimized. rsc.org For the synthesis of this compound, advanced computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for predicting reaction outcomes and designing more efficient synthetic routes. rsc.orgnih.gov

DFT studies can provide valuable insights into the structure, stability, and reactivity of different conformers and isomers of piperidine derivatives. rsc.orgresearchgate.net This understanding is crucial for controlling the stereoselectivity of a reaction. For example, computational analysis can help in understanding the conformational preferences of substituted piperidines, which in turn influences their reactivity and the stereochemical outcome of a reaction. nih.govwhiterose.ac.uk

Furthermore, machine learning algorithms are being developed to predict the stereoselectivity of chemical transformations. arxiv.org By training these models on large datasets of reaction outcomes, it is possible to predict the enantiomeric excess of a reaction with a high degree of accuracy. acs.org This predictive capability can significantly accelerate the discovery of optimal catalysts and reaction conditions, saving time and resources in the laboratory. acs.org For the synthesis of this compound, such predictive models could guide the selection of the most effective chiral catalysts and substrates to achieve the desired stereoisomer with high purity.

The following table outlines the application of advanced computational modeling in the context of synthesizing this compound.

| Computational Method | Application | Potential Impact on Synthesis of this compound |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, conformational analysis of intermediates and transition states. rsc.orgnih.govresearchgate.net | Rational design of catalysts and substrates to favor the formation of the (S)-enantiomer. |

| Machine Learning Models | Prediction of enantioselectivity based on catalyst and substrate features. arxiv.orgacs.org | Rapid screening of potential reaction conditions to identify those that maximize the yield of the desired product. |

| Molecular Docking | Simulation of enzyme-substrate interactions. nih.govarxiv.org | Guidance for the rational design and engineering of enzymes with improved activity and selectivity. |

Expanding the Scope of this compound in Materials Science and Chiral Recognition Studies

While the primary application of this compound and its derivatives has been in medicinal chemistry, there is growing interest in exploring their potential in other fields, such as materials science and chiral recognition. thieme-connect.comthieme-connect.com

In materials science, the incorporation of chiral piperidine scaffolds into polymers or other materials can impart unique properties. For example, piperidine-based structures are being investigated for the development of bioactive films for applications like drug delivery and antimicrobial coatings. nih.gov The specific stereochemistry of the piperidine unit can influence the morphology and biological activity of these materials.

The inherent chirality of this compound also makes it a valuable tool for chiral recognition studies. Chiral recognition is a fundamental process in many biological and chemical systems, and understanding the underlying mechanisms is crucial for the development of new drugs and chiral separation technologies. nih.gov Derivatives of chiral amines are being studied for their ability to self-recognize enantiomers, which can be investigated using techniques like NMR spectroscopy. nih.gov Furthermore, chiral piperidine derivatives can be used as chiral selectors in chromatography for the separation of racemic mixtures. researchgate.netgoogle.com The ability of these molecules to form diastereomeric complexes with different enantiomers allows for their separation and analysis.

The table below summarizes the emerging applications of this compound beyond traditional medicinal chemistry.

| Application Area | Specific Use | Significance |

| Materials Science | Building block for bioactive polymers and films. nih.gov | Development of new materials with tailored properties for biomedical applications. |

| Chiral Recognition | Chiral selector for chromatographic separation of enantiomers. researchgate.netgoogle.com | Enabling the analysis and purification of chiral compounds. |

| Supramolecular Chemistry | Study of self-enantiorecognition phenomena. nih.gov | Advancing the understanding of chiral interactions and the origins of homochirality. |

Q & A

Q. What are the optimal synthetic routes for (S)-N,N-Dimethylpiperidin-3-amine, and how can reaction conditions be optimized for high enantiomeric purity?

The synthesis typically involves reductive amination of ketopiperidine precursors or alkylation of piperidin-3-amine derivatives. Key steps include:

- Reduction : Use sodium cyanoborohydride (NaBH3CN) or hydrogenation with chiral catalysts (e.g., Ru-BINAP) to control stereochemistry .

- Methylation : Dimethylation of the amine group via Eschweiler-Clarke reaction (formaldehyde/formic acid) or methyl iodide in the presence of a base . Optimization : Monitor reaction temperature (20–50°C), solvent polarity (e.g., THF vs. methanol), and catalyst loading to enhance yield (70–85%) and enantiomeric excess (e.e. >95%). Chiral HPLC or capillary electrophoresis is recommended for purity assessment .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological approaches include:

- X-ray crystallography : Resolves absolute configuration but requires high-quality single crystals.

- Chiral derivatization : React with a chiral auxiliary (e.g., Mosher’s acid chloride) and analyze via -NMR or -NMR to observe diastereomeric splitting .

- Optical rotation : Compare specific rotation ([α]) with literature values for enantiomeric verification .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : - and -NMR confirm methyl group positions and piperidine ring conformation. Key signals: δ 2.2–2.5 ppm (N-CH3), δ 2.8–3.1 ppm (piperidine CH-N) .

- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]) and fragmentation patterns.

- IR spectroscopy : Identify N-H stretches (if present) and C-N vibrations .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its biological activity compared to the (R)-isomer?

Studies on analogous piperidine derivatives show:

Q. What strategies resolve contradictions in reported biological activity data for this compound across studies?

Contradictions may arise from:

- Purity variability : Use chiral chromatography to ensure e.e. >98% and eliminate inactive enantiomers.

- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and buffer pH (7.4 vs. 6.8) to minimize variability.

- Metabolic stability : Assess liver microsome degradation rates (e.g., t in human vs. rodent models) to explain species-specific discrepancies .

Q. How can computational modeling guide the design of this compound derivatives for enhanced CNS penetration?

- LogP optimization : Adjust substituents to maintain LogP 1.5–2.5 for blood-brain barrier permeability.

- Molecular dynamics (MD) : Simulate interactions with P-glycoprotein (P-gp) efflux pumps to identify resistance-prone structures.

- Free energy perturbation (FEP) : Predict binding energy changes upon methylation or fluorination at the 4-position .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

- Catalyst leaching : Use immobilized chiral catalysts (e.g., silica-supported Ru-BINAP) to prevent enantioselectivity loss at >100 g scale.

- Workup protocols : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective purification .

Methodological Guidance

Q. How to assess the metabolic stability of this compound in preclinical models?

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min.

- CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

- Rodent models : Sprague-Dawley rats (IV/PO dosing) for bioavailability (F%) and tissue distribution.

- Cerebrospinal fluid (CSF) sampling : Measure brain-to-plasma ratios to confirm CNS penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.